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Compound of Interest

Compound Name: 1-Cyclopentylethanol

Cat. No.: B1203354

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
secondary alcohol, 1-Cyclopentylethanol (CAS: 52829-98-8). The document details its
characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), offering valuable data for its identification, characterization, and application
in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 1-Cyclopentylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~3.8-4.2 Quartet 1H CH-OH
~15-25 Multiplet 9H Cyclopentyl protons
~1.0-1.3 Doublet 3H CHs
Variable Singlet (broad) 1H OH
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13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Carbon Type Assignment

~65 - 75 CH C-OH

~25-55 CH:2 Cyclopentyl carbons
~20-25 CHs CHs

Infrared (IR) Spectroscopy

Wavenumber ) . ) .
( 1 Intensity Functional Group Vibrational Mode
cm-
O-H Stretch
3500 - 3200 Strong, Broad Alcohol
(Hydrogen-bonded)
2965 - 2850 Strong Alkane C-H Stretch
~1450 Medium Alkane C-H Bend
~1075 Medium to Strong Secondary Alcohol C-O Stretch

Mass Spectrometry (MS)

The mass spectrum of 1-Cyclopentylethanol is characterized by fragmentation patterns
typical for a secondary alcohol. The molecular ion peak ([M]*) is expected at m/z 114.
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miz Relative Intensity Proposed Fragment

114 Low [C7H140]* (Molecular lon)

99 Medium [M - CHs]*

81 Medium [M - CHs - H20]*

68 High E:C;::z;]; (Cyclopentene radical
45 High [CH3CHOH]*

41 Medium [CsHs]* (Allyl cation)

Experimental Protocols

Detailed experimental methodologies for obtaining the cited spectroscopic data are outlined

below. These represent generalized protocols based on standard laboratory practices.

NMR Spectroscopy (*H and **C)

o Sample Preparation: A sample of 1-Cyclopentylethanol (approximately 5-10 mg) is
dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDClIs or D20) in a 5 mm NMR tube. A
small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration (6 = 0.00 ppm).

e Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or

higher) equipped with a broadband probe.

e 1H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

is typically required due to the lower natural abundance of 13C.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: As 1-Cyclopentylethanol is a liquid, a neat sample is prepared by
placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
salt plates to form a thin film.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer, and the sample spectrum is acquired. The
instrument records the interferogram, which is then Fourier transformed to produce the
infrared spectrum. Data is typically collected over the range of 4000-400 cm~1.

Data Analysis: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm~1). Characteristic absorption bands are identified and assigned to their
corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via
Gas Chromatography (GC-MS) for separation and purification. In the mass spectrometer, the
molecules are ionized, typically by Electron lonization (El) at 70 eV.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the
structure of the molecule. The fragmentation of 1-Cyclopentylethanol is expected to involve
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the loss of small neutral molecules such as water, and cleavage adjacent to the alcohol
functional group.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Cyclopentylethanol.
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Caption: Workflow for Spectroscopic Analysis of 1-Cyclopentylethanol.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclopentylethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203354#spectroscopic-data-of-1-
cyclopentylethanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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